molecular formula C13H8Cl2N2 B1447383 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile CAS No. 1361712-31-3

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile

Cat. No. B1447383
M. Wt: 263.12 g/mol
InChI Key: MVKMYJXZUSXZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H8Cl2N2. It has a molecular weight of 263.12 . It is also known as 2,6-Dichlorophenylacetonitrile .


Molecular Structure Analysis

The molecular structure of “2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” consists of a pyridine ring attached to an acetonitrile group and a dichlorophenyl group . The exact 3D structure could not be found in the available resources.

Scientific Research Applications

Synthesis and Molecular Docking

A study involved the preparation of novel pyridine and fused pyridine derivatives, including compounds related to 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile. These compounds were evaluated for antimicrobial and antioxidant activities and were subjected to molecular docking screenings, revealing moderate to good binding energies with the target protein GlcN-6-P synthase (Flefel et al., 2018).

Catalytic Asymmetric Synthesis

Another research demonstrated the use of a homochiral covalent organic framework for the asymmetric synthesis of drug intermediates, including a key intermediate to (S)-clopidogrel, highlighting a method that affords high yield and enantiomeric excess under visible-light irradiation (Ma et al., 2020).

Photoelectrochemical CO2 Reduction

Third-generation polythiophenes, with pendant active sites related to the chemical structure of interest, have been used in the photoelectrochemical reduction of CO2, demonstrating potential industrial applications due to the immobilization of such catalysts on photoelectrodes (Apaydin et al., 2016).

Condensed Pyrrolo[b]pyrazines Synthesis

The reaction of specific dichloro-dicyanopyrazine with α-azahetarylacetonitriles, which may include derivatives like 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile, leads to the formation of condensed pyrrolo[b]pyrazines, indicating a route for synthesizing complex heterocyclic compounds (Volovenko & Dubinina, 1999).

Biological Activity of Pyrrolo[2,3-b]Pyridine Scaffolds

Research on biologically active pyrrolo[2,3-b]pyridine scaffolds involved derivatives with a 2,4-dichlorophenyl group, showcasing the potential for developing new medicinal compounds (Sroor, 2019).

Safety And Hazards

“2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2. It has a GHS07 pictogram and the signal word “Warning”. Precautionary statements include P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, and P305 + P351 + P338 .

properties

IUPAC Name

2-[6-(2,4-dichlorophenyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)8-9)13-3-1-2-10(17-13)6-7-16/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKMYJXZUSXZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=C(C=C(C=C2)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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